Acetyl carboxymethyl stearoyl glycine
Description
Acetyl carboxymethyl stearoyl glycine is a multifunctional glycine derivative incorporating three distinct modifications: an acetyl group, a carboxymethyl group, and a stearoyl (C18:0) fatty acid chain. Glycine derivatives, particularly acyl glycines, are recognized for their roles in lipid signaling and metabolic regulation . This combination of functional groups suggests unique physicochemical and biological properties compared to simpler glycine derivatives.
Properties
CAS No. |
70938-21-5 |
|---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[carboxymethyl(octadecanoyl)amino]acetic acid |
InChI |
InChI=1S/C22H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23(18-21(25)26)19-22(27)28/h2-19H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
FGNQANUXUCVISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl carboxymethyl stearoyl glycine typically involves the reaction of glycine with stearic acid and acetic anhydrideThe reaction conditions often include the use of solvents like benzene or ether and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetyl carboxymethyl stearoyl glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl or stearoyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound.
Scientific Research Applications
Acetyl carboxymethyl stearoyl glycine is a chemical compound with the molecular formula C22H41NO5 . It has diverse applications, particularly in the context of hair growth and as a component in studying gut health .
Scientific Research Applications
Hair Growth Promoter:
- N-acylated amino acids A composition containing mono-N-acylated amino acids, where the acyl group has 2 to 20 carbon atoms, can induce, maintain, or increase hair growth when applied topically to mammalian skin or hair .
- N-acetyl glycine Studies on rat skin have shown that N-acetyl glycine may promote hair growth . A test solution containing 10% N-acetyl glycine was used in one experiment .
Gut Microbiome and Colitis Studies:
- Anti-inflammatory agent Glycine (Gly), a simple amino acid, functions as an anti-inflammatory immune-nutrient and intestinal microbiota regulator .
- Colitis research Glycine supplementation can regulate serum concentrations of amino acids, levels of colonic immune-associated gene expression, and the intestinal microbiota in colitis . It can reverse acetic acid-induced increases in serum concentrations of amino acids like glutamate, leucine, isoleucine, and valine .
- Gene expression Glycine inhibits colonic gene expression of interleukin-(IL-) 1β and promotes IL-10 expression in colitis mice .
- Microbiota balance Glycine supplementation can reverse the acetic acid-induced reduction in bacteria abundance, such as Clostridia, Ruminococcaceae, and Clostridiales .
Metabolic Studies:
- Metabolic pathway Acetyl-CoA, which is related to acetyl compounds such as this compound, is involved in the conversion of β-ketoadipate into Krebs cycle intermediates .
- GutCyc Computational models like GutCyc are used to reconstruct metabolic routes and analyze metabolic pathways in the human gut microbiome, which can include compounds like this compound .
Mechanism of Action
The mechanism of action of acetyl carboxymethyl stearoyl glycine involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to receptors or enzymes, thereby influencing signaling pathways and metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acyl Glycine Derivatives
Acyl glycines vary in chain length and saturation, significantly affecting their biological activity:
- Its long hydrocarbon chain enhances lipid bilayer integration but may reduce solubility in aqueous environments .
- Palmitoyl Glycine (C16:0) : Structurally similar to stearoyl glycine but with a shorter chain, showing comparable signaling roles in cytochrome c-mediated pathways .
- Capryloyl Glycine (C8:0): A shorter-chain derivative (C10H19NO3) with higher water solubility and applications in cosmetics due to mild surfactant properties .
Key Insight : Longer acyl chains (e.g., stearoyl) enhance membrane affinity but may reduce bioactivity in specific contexts. For example, stearoyl derivatives of platelet-activating factors were inactive, whereas acetyl or propionyl variants showed high potency .
Carboxymethylated Glycine Derivatives
Carboxymethylation introduces a negatively charged group, altering molecular interactions:
- Carboxymethylated Hemoglobin : Carboxymethylation of N-terminal residues increases tetramer dissociation by 2-fold, highlighting its destabilizing effect on protein quaternary structures .
- Acetyl vs. Carboxymethyl Groups : Acetyl groups fully neutralize positive charges at N-termini, whereas carboxymethyl groups retain partial charge, leading to divergent effects on stability and solubility .
Acetylated Amino Acid Derivatives
Acetylation is a common modification to enhance bioavailability or modulate charge:
- Acetylated Lysolecithins : Acetyl variants (e.g., 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine) exhibit potent platelet-activating activity (EC₅₀ = 10⁻¹⁰ M), while stearoyl derivatives are inactive .
- Acetyl-CoA Carboxylase Regulation : Acetyl groups in metabolic intermediates (e.g., acetyl-CoA) influence enzyme activity, suggesting acetylated glycines may interact with lipid-metabolizing enzymes .
Data Table: Comparative Properties of Glycine Derivatives
*Inferred properties based on structural analogs.
Research Findings and Mechanistic Insights
- Acyl Chain Length and Bioactivity : Shorter acyl chains (C8–C16) in glycine derivatives correlate with higher aqueous solubility and bioactivity in systems like platelet activation . Long chains (C18) may limit diffusion or receptor binding .
- Metabolic Interactions : Stearoyl glycine derivatives may influence lipid metabolism via pathways involving acetyl-CoA carboxylase or cytochrome c, as seen in hypolipidemic effects of triterpenes .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing ACSMG, and how can reaction conditions be validated?
- Methodological Answer : ACSMG synthesis typically involves condensation of stearic acid derivatives with glycine, followed by acetylation and carboxymethylation. Key steps include:
- Acylation : React stearoyl chloride with glycine in a basic aqueous medium (pH 8–10) to form stearoyl glycine.
- Carboxymethylation : Introduce a carboxymethyl group using chloroacetic acid under alkaline conditions.
- Acetylation : Treat with acetyl chloride in anhydrous solvent (e.g., dichloromethane).
Validation involves monitoring intermediates via thin-layer chromatography (TLC) and confirming the final product using GC-MS (m/z = 340 for stearoyl glycine backbone) and DSC (thermal stability analysis) .
Q. Which analytical techniques are most reliable for characterizing ACSMG's structural and thermal properties?
- Methodological Answer :
- GC-MS : Identifies molecular weight and fragmentation patterns (e.g., m/z = 340 for stearoyl glycine).
- DSC : Measures melting points and phase transitions (e.g., endothermic peaks at ~80–90°C for acyl glycines).
- NMR : Resolves carboxymethyl (-CH₂COOH) and acetyl (-COCH₃) groups via ¹³C and ¹H spectra.
Cross-referencing these methods ensures structural accuracy, as shown in studies of analogous N-acyl glycines .
Q. How can researchers assess the purity of ACSMG batches, and what thresholds are acceptable for in vitro studies?
- Methodological Answer :
- Fatty Acid Composition Analysis : Use gas chromatography with flame ionization detection (GC-FID) to quantify residual stearic acid. A purity threshold of ≥95% is recommended for reproducible bioactivity assays.
- Ash Content Testing : Follow NF 26 guidelines (e.g., ≤0.1% total ash) to exclude inorganic impurities .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized to modify ACSMG's acyl chain without degrading its glycine moiety?
- Methodological Answer : Industrial-grade palladium catalysts (e.g., Pd/C) under mild H₂ pressure (1–2 atm) selectively hydrogenate unsaturated bonds in the stearoyl chain. Key parameters:
- Temperature : 25–40°C to prevent glycine decomposition.
- Solvent : Ethanol/water mixtures (70:30 v/v) enhance catalyst stability.
Monitor progress via FT-IR (disappearance of C=C stretches at 1650 cm⁻¹) .
Q. What experimental designs resolve contradictions between DSC thermal data and NMR structural predictions for ACSMG derivatives?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies:
- Controlled Recrystallization : Use solvent systems (e.g., ethyl acetate/hexane) to isolate dominant polymorphs.
- Dynamic DSC : Run heating/cooling cycles (5°C/min) to identify reversible phase changes.
- Solid-State NMR : Resolve crystalline vs. amorphous content.
Example: A 2022 study linked inconsistent DSC endotherms to solvent-trapped amorphous phases, resolved via vacuum drying .
Q. How do enzymatic synthesis routes (e.g., glycine reductases) compare to chemical methods in yield and scalability for ACSMG production?
- Methodological Answer :
- Enzymatic Routes : Glycine reductase (EC 1.21.4.2) from Eubacterium acidaminophilum catalyzes reductive amination but requires selenocysteine cofactors and anaerobic conditions. Yields are lower (40–60%) but avoid harsh solvents.
- Chemical Routes : Higher yields (85–90%) but generate halogenated byproducts (e.g., HCl).
Hybrid approaches (e.g., enzymatic acylation followed by chemical modification) balance efficiency and sustainability .
Data Analysis & Validation
Q. What statistical approaches are appropriate for justifying sample sizes in ACSMG bioactivity studies?
- Methodological Answer : Use power analysis (α = 0.05, β = 0.2) based on pilot data. For example, a study testing ACSMG’s surfactant efficiency required n = 12 replicates to detect a 15% reduction in surface tension (SD = 5%, effect size = 3). ANOVA or linear mixed models account for batch variability .
Q. How can researchers validate ACSMG’s biological activity using in vitro models, and what controls are essential?
- Methodological Answer :
- Cell-Based Assays : Use HEK293 or HaCaT cells to test cytotoxicity (MTT assay) and anti-inflammatory effects (IL-6/IL-8 ELISA). Include stearic acid and glycine controls to isolate ACSMG-specific effects.
- Permeability Studies : Franz diffusion cells with synthetic membranes quantify skin penetration rates.
A 2023 study linked ACSMG’s repellent activity to its critical micelle concentration (CMC), validated via dynamic light scattering (DLS) .
Table 1. Key Analytical Parameters for ACSMG Characterization
| Technique | Target Parameter | Acceptance Criteria | Reference |
|---|---|---|---|
| GC-MS | Molecular weight | m/z = 340 (stearoyl glycine) | |
| DSC | Melting point | 80–90°C (sharp endotherm) | |
| GC-FID | Stearic acid impurity | ≤2% of total peak area | |
| NMR | Acetyl group integration | 3.0–3.2 ppm (¹H, singlet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
